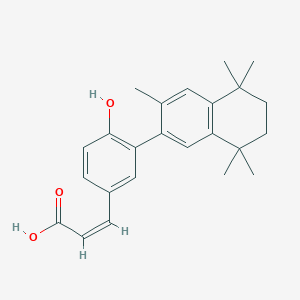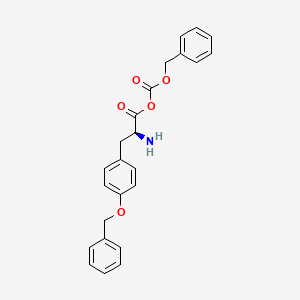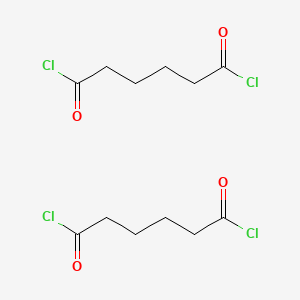![molecular formula C13H8N2Na2O6S B8055076 disodium;(3Z)-6-oxo-3-[(4-sulfonatophenyl)hydrazinylidene]cyclohexa-1,4-diene-1-carboxylate](/img/structure/B8055076.png)
disodium;(3Z)-6-oxo-3-[(4-sulfonatophenyl)hydrazinylidene]cyclohexa-1,4-diene-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the identifier “disodium;(3Z)-6-oxo-3-[(4-sulfonatophenyl)hydrazinylidene]cyclohexa-1,4-diene-1-carboxylate” is known as Mordant Yellow 10. It is an organic reagent primarily used for spectrometric determination of iron (III). Mordant Yellow 10 is a monoazo dye, which means it contains a single azo group (-N=N-) that is responsible for its vivid yellow color. This compound is widely used in various scientific and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Mordant Yellow 10 is synthesized through a diazotization reaction followed by coupling with a suitable aromatic compound. The general synthetic route involves the following steps:
Diazotization: An aromatic amine is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form a diazonium salt.
Coupling: The diazonium salt is then coupled with an aromatic compound containing an electron-donating group, such as phenol or aniline, under alkaline conditions to form the azo dye.
Industrial Production Methods
In industrial settings, the production of Mordant Yellow 10 involves large-scale diazotization and coupling reactions. The process is optimized for high yield and purity, often using continuous flow reactors to ensure consistent product quality. The reaction conditions, such as temperature, pH, and reactant concentrations, are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Mordant Yellow 10 undergoes various chemical reactions, including:
Oxidation: The azo group can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: The azo group can be reduced to form aromatic amines, which can further react to form other compounds.
Substitution: The aromatic rings in Mordant Yellow 10 can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite or zinc dust in acidic conditions are commonly used.
Substitution: Electrophilic substitution reactions typically require strong acids or bases as catalysts.
Major Products Formed
Oxidation: Oxidized products may include quinones or other aromatic compounds.
Reduction: Reduction typically yields aromatic amines, which can be further derivatized.
Substitution: Substituted derivatives of Mordant Yellow 10, such as halogenated or nitrated compounds, are formed.
Scientific Research Applications
Mordant Yellow 10 has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent for spectrometric determination of iron (III) and other metal ions.
Biology: Employed in microscopy to stain cells and tissues for observation.
Medicine: Utilized in immunoassays to detect specific molecules in biological samples.
Industry: Applied in the textile industry as a dye for wool and other fabrics. It is also used in chromatography to separate and identify different compounds in a sample.
Mechanism of Action
The mechanism of action of Mordant Yellow 10 involves its ability to form complexes with metal ions, particularly iron (III). The azo group in the dye acts as a ligand, binding to the metal ion and forming a stable complex. This complexation changes the absorption spectrum of the dye, allowing for spectrometric determination of the metal ion concentration. The molecular targets and pathways involved in this process are primarily related to the coordination chemistry of the azo group and the metal ion.
Comparison with Similar Compounds
Mordant Yellow 10 can be compared with other azo dyes and metal-complexing agents. Similar compounds include:
Mordant Yellow 3: Another azo dye used for similar applications but with different spectral properties.
Mordant Orange 1: An azo dye with a different color and slightly different chemical properties.
Mordant Red 19: A red azo dye used for similar purposes but with different absorption characteristics.
Uniqueness
Mordant Yellow 10 is unique due to its specific absorption spectrum, which makes it particularly suitable for the spectrometric determination of iron (III). Its stability and ease of synthesis also contribute to its widespread use in various scientific and industrial applications.
Properties
IUPAC Name |
disodium;(3Z)-6-oxo-3-[(4-sulfonatophenyl)hydrazinylidene]cyclohexa-1,4-diene-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O6S.2Na/c16-12-6-3-9(7-11(12)13(17)18)15-14-8-1-4-10(5-2-8)22(19,20)21;;/h1-7,14H,(H,17,18)(H,19,20,21);;/q;2*+1/p-2/b15-9-;; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWQLKNYZZSWCNX-OCVBWICTSA-L |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NN=C2C=CC(=O)C(=C2)C(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1N/N=C\2/C=CC(=O)C(=C2)C(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8N2Na2O6S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(2S)-2-[[4-[(2-amino-4-oxo-5,6,7,8-tetrahydro-1H-pteridin-6-yl)methylamino]benzoyl]amino]pentanedioic acid;trihydrochloride](/img/structure/B8054994.png)
![3-[(2S,3R,4S,6S)-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]-2-hydroxy-6-[(4E,6E,9Z)-3-hydroxy-8-(hydroxymethyl)-2,6,10,12-tetramethyloctadeca-4,6,9-trien-2-yl]pyran-4-one](/img/structure/B8055006.png)

![sodium;[(2R)-2,3-bis[[(Z)-octadec-9-enoyl]oxy]propyl] 2,3-dihydroxypropyl phosphate](/img/structure/B8055037.png)

![4-{4-[(3R)-3-methylmorpholin-4-yl]-6-[1-(S-methylsulfonimidoyl)cyclopropyl]pyrimidin-2-yl}-1H-pyrrolo[2,3-b]pyridine](/img/structure/B8055041.png)


![[(4Z,6E,8S,9S,10E,12S,13R,14S,16R)-19-[2-(dimethylamino)ethylamino]-13-hydroxy-8,14-dimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl] carbamate;hydrochloride](/img/structure/B8055065.png)

![2-amino-4-[[(3R)-3-amino-3-carboxypropyl]disulfanyl]butanoic acid](/img/structure/B8055087.png)



